molecular formula C10H17NO2 B14399264 5-[(Piperidin-1-yl)methyl]oxolan-2-one CAS No. 89646-34-4

5-[(Piperidin-1-yl)methyl]oxolan-2-one

Cat. No.: B14399264
CAS No.: 89646-34-4
M. Wt: 183.25 g/mol
InChI Key: LNXXPXBNDHBVGX-UHFFFAOYSA-N
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Description

5-[(Piperidin-1-yl)methyl]oxolan-2-one is a γ-lactone derivative characterized by a piperidin-1-ylmethyl substituent at the 5-position of the oxolan-2-one (dihydrofuran-2-one) ring. This compound belongs to a broader class of lactones, which are cyclic esters known for diverse biological and industrial applications.

Properties

CAS No.

89646-34-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H17NO2/c12-10-5-4-9(13-10)8-11-6-2-1-3-7-11/h9H,1-8H2

InChI Key

LNXXPXBNDHBVGX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Piperidin-1-yl)methyl]oxolan-2-one typically involves the reaction of piperidine with oxolan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the carbonyl carbon of oxolan-2-one. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(Piperidin-1-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

5-[(Piperidin-1-yl)methyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Piperidin-1-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The lactone ring can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. These interactions can lead to various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

Key Structural Differences

The table below compares 5-[(Piperidin-1-yl)methyl]oxolan-2-one with structurally related lactones and alkaloids:

Compound Substituent Position(s) Functional Groups Applications/Behavior Stability Notes
This compound 5-position Piperidin-1-ylmethyl Unknown (potentially pharmacological) Likely stable due to aromatic piperidine
Pilocarpine (PIL) 3,4-positions Ethyl, 1-methylimidazol-5-ylmethyl Alkaloid (cholinergic agonist) Seasonal variation in plant content
Epimaytenine (EPI) 3,4-positions Hydroxy(phenyl)methyl, 1-methylimidazol-5-ylmethyl Alkaloid (stereoisomer-dependent activity) NMR-confirmed structure
5-Propyloxolan-2-one (γ-heptalactone) 5-position Propyl Wine aroma (fruity notes) Decreases during fermentation
5-(1-Hydroxyethyl)oxolan-2-one (Solerole) 5-position 1-Hydroxyethyl Wine aroma (post-stabilization formation) Accumulates during storage

Critical Analysis of Substituent Effects

  • Piperidine vs. Imidazole/Alkyl Groups: The piperidin-1-ylmethyl group in the target compound contrasts with the imidazole-containing substituents in PIL and EPI, which are critical for their cholinergic and stereoisomer-dependent activities . Piperidine’s nitrogen atom may facilitate receptor binding, as seen in other PPAR ligands (e.g., piperidinylmethyl isoquinoline derivatives in ), though direct evidence for the target compound is lacking .
  • Positional Substitution : Unlike PIL and EPI (substituted at 3,4-positions), the target compound’s 5-position substitution aligns with wine lactones (γ-heptalactone, solerole). However, its bulky piperidine group likely reduces volatility compared to smaller alkyl/hydroxyethyl substituents, limiting aroma contributions .
  • Stability and Biosynthesis : Seasonal variations in PIL and EPI content in Pilocarpus microphyllus suggest environmental influences on alkaloid stability . By contrast, wine lactones exhibit fermentation- and storage-dependent behavior, with solerole forming post-bottling via racemization . The target compound’s stability remains unstudied but may depend on piperidine’s resistance to hydrolysis.

Research Findings and Implications

  • Biological Potential: While PIL and EPI are bioactive alkaloids, the piperidine substituent in the target compound hints at possible receptor interactions (e.g., PPAR modulation inferred from structural parallels in ) . Further pharmacological profiling is needed.
  • Industrial Relevance: The wine lactones’ role in aroma profiles underscores the impact of substituents on volatility and persistence. The target compound’s non-volatile piperidine group may favor non-aroma applications, such as drug precursors.
  • Stereochemical Considerations: PIL and EPI exhibit stereoisomerism critical to their activity (e.g., (3S,4R) vs. (3R,4R) configurations) . The stereochemistry of this compound remains uncharacterized in the evidence, representing a key knowledge gap.

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